molecular formula C11H11N3S2 B12131978 Thiourea, N-(4-methyl-2-thiazolyl)-N'-phenyl- CAS No. 14901-18-9

Thiourea, N-(4-methyl-2-thiazolyl)-N'-phenyl-

Katalognummer: B12131978
CAS-Nummer: 14901-18-9
Molekulargewicht: 249.4 g/mol
InChI-Schlüssel: POZPPSFWUNGGCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- is a chemical compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- typically involves the reaction of 4-methyl-2-thiazolylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to an amine.

    Substitution: The phenyl group or the thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins, affecting their structure and function. The thiazole ring and phenyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity, inhibit protein-protein interactions, and alter cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Thiourea, N-(4-methyl-2-thiazolyl)-N’-(2-phenylethyl)
  • Thiourea, N-(4-methyl-2-thiazolyl)-N’-(4-chlorophenyl)
  • Thiourea, N-(4-methyl-2-thiazolyl)-N’-(4-methoxyphenyl)

Uniqueness

Thiourea, N-(4-methyl-2-thiazolyl)-N’-phenyl- is unique due to its specific combination of a thiazole ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Eigenschaften

CAS-Nummer

14901-18-9

Molekularformel

C11H11N3S2

Molekulargewicht

249.4 g/mol

IUPAC-Name

1-(4-methyl-1,3-thiazol-2-yl)-3-phenylthiourea

InChI

InChI=1S/C11H11N3S2/c1-8-7-16-11(12-8)14-10(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)

InChI-Schlüssel

POZPPSFWUNGGCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)NC(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.